molecular formula C18H12O3 B2937661 4-(1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one CAS No. 108154-40-1

4-(1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B2937661
CAS No.: 108154-40-1
M. Wt: 276.291
InChI Key: GQCJODLHFVLREZ-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzofuran and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been explored for the efficient construction of complex benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4-(1-Benzofuran-2-yl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-11-6-7-16-13(8-11)14(10-18(19)21-16)17-9-12-4-2-3-5-15(12)20-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCJODLHFVLREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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